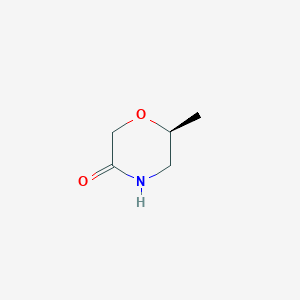

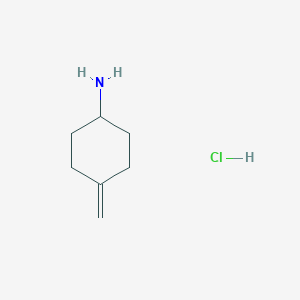

![molecular formula C14H19N3OS2 B1426232 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1333960-75-0](/img/structure/B1426232.png)

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Vue d'ensemble

Description

Benzo[d]thiazol-2-amine is a class of organic compounds that contain a benzene fused to a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-aminobenzothiazoles with various electrophiles . For example, 2-aminobenzothiazoles can react with aldehydes to form Schiff bases .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring fused to a thiazole ring, with various substituents attached to the thiazole ring .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including cyclocondensation reactions . They can also participate in reactions with α-bromocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, 4-methylbenzo[d]thiazol-2-amine has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine and its derivatives have been explored for their potential in chemical synthesis. Studies have involved the reaction of similar thiazole compounds with various reagents to produce different benzimidazole products. For example, 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative were reacted with different reagents such as acid anhydrides, malononitrile, chloroacetyl chloride, and aromatic aldehydes to produce corresponding benzimidazole derivatives. These compounds were studied for their cytotoxic activity against different cancer cell lines, indicating their potential in anticancer agent synthesis (Nofal et al., 2014).

Material Science and Security Ink Application

In material science, a novel V-shaped molecule closely related to the chemical structure of interest was synthesized and investigated for its potential in security ink applications. This molecule, due to its morphology-dependent fluorochromism, can change colors based on mechanical force or surrounding pH stimuli. The molecule's potential use in security ink without the need for a covering reagent highlights the significance of the chemical structure in the development of new materials with practical applications (Xiao-lin Lu & Xia, 2016).

Pharmacology and Antimicrobial Properties

Compounds structurally similar to 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine have been synthesized and evaluated for various biological activities, including antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized, and their biological activities were studied. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against certain bacteria, highlighting the potential of these chemical structures in pharmacological applications (Gür et al., 2020).

Catalysis and Heterocyclic Compound Synthesis

The structure of interest and its derivatives have also been part of studies focusing on catalysis and the synthesis of heterocyclic compounds. For instance, benzothiazoles with nitrogen substituents have been used as core structures in the development of pharmaceutically important agents. Research has delved into novel approaches for the assembly of these heterocycles, including metal-catalyzed reactions, highlighting the role of these chemical structures in facilitating the synthesis of complex pharmaceutical agents (Ma et al., 2011).

Mécanisme D'action

Target of Action

The primary target of the compound 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .

Mode of Action

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine interacts with its target, the HIV-1 RT, in a manner that inhibits the enzyme’s function . The compound exhibits an uncompetitive inhibition mode , meaning it binds to the enzyme-substrate complex rather than the free enzyme .

Biochemical Pathways

The compound’s interaction with the HIV-1 RT disrupts the viral replication process, thereby inhibiting the proliferation of the virus . By targeting the RT enzyme, 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine affects the biochemical pathway of viral replication, leading to downstream effects that include a reduction in viral load .

Result of Action

The result of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine’s action is the inhibition of HIV-1 RT, which leads to a decrease in viral replication and, consequently, a reduction in viral load . This can have significant molecular and cellular effects, including the preservation of immune system function and a delay in the progression of HIV-1 infection .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure. For example, 4-methylbenzo[d]thiazol-2-amine has been classified with the GHS07 hazard statement, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

Orientations Futures

Research into benzo[d]thiazol-2-amines and related compounds is ongoing, with many researchers exploring their potential uses in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for specific applications.

Propriétés

IUPAC Name |

4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c1-19-11-3-2-4-12-13(11)16-14(20-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHCFPQLRQLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

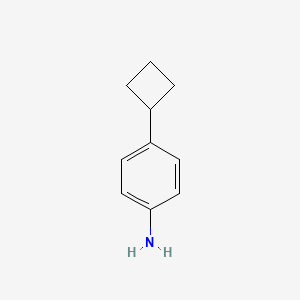

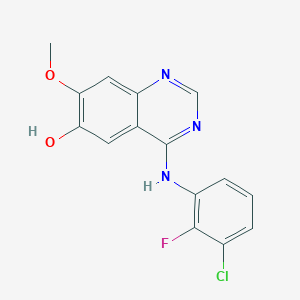

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)